2-(2-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol
Overview
Description
2-(2-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CPI-169" and has been extensively studied for its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
CPI-169 inhibits the activity of LSD1 and HDAC1 enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CPI-169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells. CPI-169 has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-169 is its specificity towards LSD1 and HDAC1 enzymes, which makes it a promising candidate for cancer therapy. However, one limitation of CPI-169 is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for CPI-169.
Future Directions
There are several future directions for research on CPI-169. One potential direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of CPI-169. Finally, clinical trials are needed to determine the safety and efficacy of CPI-169 in humans.
Scientific Research Applications
CPI-169 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of enzymes called lysine-specific demethylase 1 (LSD1) and histone deacetylase 1 (HDAC1), which are involved in the proliferation of cancer cells. Inhibition of these enzymes leads to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
2-(2-chloroimidazol-1-yl)-1-pyridin-4-ylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-10-13-5-6-14(10)7-9(15)8-1-3-12-4-2-8/h1-6,9,15H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAAOOFVDDDVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN2C=CN=C2Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.